molecular formula C7H11ClN2OS B2962602 N-(2-AMINOETHYL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1211461-34-5

N-(2-AMINOETHYL)THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2962602
CAS No.: 1211461-34-5
M. Wt: 206.69
InChI Key: RDFBROQLQLQZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride is a chemical compound with the molecular formula C7H10N2OS·HCl.

Scientific Research Applications

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:

Future Directions

“N-(2-Aminoethyl)-2-thiophenecarboxamide HCl” and related compounds have potential applications in various fields. For instance, “N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide” has been tested as an effective and economic acid inhibitor for A3 steel in an acid medium . Another related compound, “N-(2-Aminoethyl)-1-aziridineethanamine”, has been synthesized and used as ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome . Furthermore, “N-(2-aminoethyl)-1 aziridine-ethanamine” has been used in the formation of lipid-like nanoparticles for mRNA delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carbonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)thiophene-2-carboxamide hydrochloride is unique due to its specific interaction with the TRPM8 channel, which distinguishes it from other thiophene derivatives.

Properties

IUPAC Name

N-(2-aminoethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFBROQLQLQZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.